Raloxifene Bismethyl Ether
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Raloxifene and its derivatives involves complex organic reactions aimed at selectively modifying the estrogen receptor binding profile of the compound. While specific methods for the synthesis of Raloxifene Bismethyl Ether were not directly mentioned, Raloxifene itself is synthesized through several key reactions, including etherification processes, which might be relevant for producing bismethyl ether derivatives. A literature review on ether synthesis highlights various protocols such as Williamson ether synthesis and the Mitsunobu reaction, which could be applicable for creating specific ether functionalities in Raloxifene derivatives (Mandal et al., 2016).
Molecular Structure Analysis
Raloxifene's molecular structure is characterized by its ability to bind to estrogen receptors, exhibiting both agonistic and antagonistic properties depending on the target tissue. This duality is a key feature of SERMs. The presence of ether groups in Raloxifene derivatives could influence their hydrophilicity, hydrogen bonding capacity, and overall molecular interaction with estrogen receptors. Analysis of ether- and alcohol-functionalized ionic liquids suggests that such modifications can significantly impact a molecule's physicochemical properties, which might be extrapolated to understand the structural implications of bismethyl ether modifications on Raloxifene (Tang et al., 2012).
Chemical Reactions and Properties
Raloxifene undergoes various chemical reactions that define its pharmacokinetic and pharmacodynamic profiles, such as absorption, metabolism, and excretion. The introduction of bismethyl ether groups could alter these characteristics by affecting the molecule's solubility, stability, and interaction with metabolic enzymes. The general behavior of ethers in biological systems, as highlighted in studies on ether-functionalized ionic liquids, provides insights into potential modifications in the chemical properties and reactivity of Raloxifene derivatives (Tang et al., 2012).
Physical Properties Analysis
The physical properties of Raloxifene, such as its melting point, solubility in various solvents, and crystalline form, are crucial for its formulation and therapeutic efficacy. Modifying the molecule to include bismethyl ether groups could lead to changes in these properties, potentially affecting its bioavailability and dosage forms. Studies on the physicochemical properties of ether- and alcohol-functionalized ionic liquids can offer a foundation for predicting how such modifications might influence the physical characteristics of Raloxifene derivatives (Tang et al., 2012).
Chemical Properties Analysis
The chemical properties of Raloxifene, including its reactivity, stability under physiological conditions, and interactions with biological targets, are determined by its chemical structure. Alterations such as the addition of bismethyl ether groups could modify its interaction with estrogen receptors, potentially enhancing or diminishing its therapeutic effects. The review of ether synthesis advancements provides a context for understanding how changes in ether groups could affect the chemical behavior and therapeutic potential of Raloxifene derivatives (Mandal et al., 2016).
Wissenschaftliche Forschungsanwendungen
Osteoporosis Treatment : Modifications to raloxifene, like in Raloxifene Bismethyl Ether, enhance its biological activity, showing potential in treating postmenopausal osteoporosis (Grese et al., 1997).
Uterine Weight Response : Raloxifene does not block the increase in uterine weight when exposed to estradiol. However, when combined with certain chemicals, it can block this effect (Al-Jamal & Dubin, 2000).
Uterine Leiomyoma : Combining raloxifene with GnRH analogues leads to a more significant reduction in uterine leiomyoma sizes in pre-menopausal women (Palomba et al., 2002).
Cognition and Menopausal Symptoms : Raloxifene may improve cognition in menopausal women but has no significant effect on anxiety, depression, sleep, sexual function, vasomotor symptoms, and may worsen menstrual symptoms (Yang, Yu, & Zhang, 2013).
Cardiovascular and Breast Cancer Risk : Raloxifene may lower the risk of coronary events and invasive breast cancer in postmenopausal women at risk for a major coronary event (Mosca et al., 2001).
Breast Cancer Risk Reduction : Continual treatment with raloxifene reduces the risk of breast cancer in postmenopausal women with osteoporosis, possibly by preventing new cancers or suppressing subclinical tumors (Cauley et al., 2004).
Bone Resorption : Raloxifene reduces osteoclast formation and inhibits bone resorption in vitro through different pathways (Taranta et al., 2002).
Selective Estrogen Receptor Modulators (SERMs) : SERMs like raloxifene are effective treatments for breast cancer, osteoporosis, and postmenopausal symptoms. Raloxifene is one of the most widely used SERMs (An, 2016).
Zukünftige Richtungen
While specific future directions for Raloxifene Bismethyl Ether were not found, Raloxifene, the parent compound, is used to treat osteoporosis in postmenopausal women and to lower chances of having invasive breast cancer in postmenopausal women with osteoporosis or at high risk of having invasive breast cancer . This suggests potential areas of future research and application for Raloxifene Bismethyl Ether.
Eigenschaften
IUPAC Name |
[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYQTKAUSVEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444581 | |
Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene Bismethyl Ether | |
CAS RN |
84541-38-8 | |
Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.